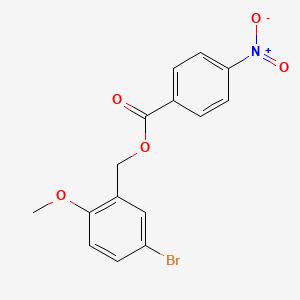

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is an organic compound with the molecular formula C15H12BrNO5 It is a derivative of benzyl benzoate, where the benzyl group is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position Additionally, the benzoate moiety is substituted with a nitro group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at reflux temperature.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.

Reduction: 5-Bromo-2-methoxybenzyl 4-aminobenzenecarboxylate.

Ester Hydrolysis: 5-Bromo-2-methoxybenzyl alcohol and 4-nitrobenzoic acid.

Applications De Recherche Scientifique

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Material Science: It can be used in the synthesis of functional materials with specific properties, such as liquid crystals or polymers.

Biological Studies: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding assays.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine and nitro substituents can influence the compound’s binding affinity and selectivity towards these targets. For example, the nitro group can participate in hydrogen bonding or electrostatic interactions, while the bromine atom can enhance lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-methoxybenzyl bromide: A related compound with similar structural features but lacking the nitrobenzenecarboxylate moiety.

4-Nitrobenzyl bromide: Another related compound with the nitro group but without the methoxybenzyl substitution.

Uniqueness

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Activité Biologique

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrNO5. The compound features a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 4-position of the benzoate moiety. This unique configuration contributes to its diverse chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its structural components:

- Bromine Atom : Enhances lipophilicity and membrane permeability, potentially facilitating interactions with biological targets.

- Nitro Group : Can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity to enzymes or receptors.

These interactions suggest that derivatives of this compound may act as enzyme inhibitors or receptor ligands, which are crucial in drug discovery.

Medicinal Chemistry

Research indicates that compounds similar to this compound have exhibited various biological activities:

- Anticancer Activity : Nitrobenzoate derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds derived from nitrobenzoates have shown promise in reducing the growth of pancreatic cancer cells by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects : Some studies suggest that nitrobenzoate compounds can suppress inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of nitrobenzoate-derived compounds on vascular development using zebrafish models. The findings indicated that these compounds could impair angiogenesis, which is critical in tumor progression .

- PARP Inhibitors : Research has focused on developing prodrugs based on similar structures that release active agents under specific conditions. For example, derivatives designed to release PARP inhibitors under hypoxic conditions demonstrated enhanced cytotoxicity against solid tumors .

- Enzyme Inhibition : Studies have shown that certain nitrobenzoate derivatives can inhibit specific enzymes involved in cancer progression, suggesting a mechanism for their anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and nitro groups | Potential anticancer and anti-inflammatory effects |

| 2-Bromo-5-methoxybenzyl bromide | Lacks nitro group | Limited biological activity |

| 4-Nitrobenzyl bromide | No methoxy substitution | Anticancer properties noted |

This table highlights how structural variations influence the biological activity of related compounds.

Propriétés

IUPAC Name |

(5-bromo-2-methoxyphenyl)methyl 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO5/c1-21-14-7-4-12(16)8-11(14)9-22-15(18)10-2-5-13(6-3-10)17(19)20/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKSFCUKXLCXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.